

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-tert-Butylbenzenesulfonamide*

Cat. No.: *B193189*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **4-tert-Butylbenzenesulfonamide** (t-BBSA), a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, spectral data, synthesis protocols, and chemical reactivity. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies are provided, and logical workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and process development.

Introduction

4-tert-Butylbenzenesulfonamide, with the CAS number 6292-59-7, is a white solid organic compound.^[1] Its molecular structure features a sulfonamide group and a tert-butyl group attached to a benzene ring at the para position.^[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in organic synthesis. Notably, it is a crucial intermediate in the production of the endothelin receptor antagonist, Bosentan, which is used in the treatment of pulmonary arterial hypertension.^{[1][2]} It is also recognized as a degradation impurity of Bosentan, highlighting its importance in pharmaceutical quality control.^{[1][2]}

Physicochemical Properties

The physicochemical properties of **4-tert-Butylbenzenesulfonamide** are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	$C_{10}H_{15}NO_2S$	[1]
Molecular Weight	213.30 g/mol	[3]
Appearance	White solid	[1]
Melting Point	136-138 °C	[1]
Boiling Point (Predicted)	337.2 ± 35.0 °C	[1]
pKa (Predicted)	10.22 ± 0.10	[1]
Solubility	Slightly soluble in chloroform, sparingly soluble in ethyl acetate.	[1]

Spectral Data

Detailed spectral analysis is essential for the identification and characterization of **4-tert-Butylbenzenesulfonamide**.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation patterns.

- GC-MS: The gas chromatography-mass spectrometry data is available and can be used for identification.[\[3\]](#)
- LC-MS: Liquid chromatography-mass spectrometry data shows a precursor m/z of 214.0896 $[M+H]^+$.[\[3\]](#)

- Fragmentation: Key fragment peaks are observed at m/z 197.063, 151.1118, 105.0702, and 91.0544.^[3] The loss of SO₂ is a common fragmentation pathway for benzenesulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern for the aromatic protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch	3500 - 3300 (medium)
C-H Stretch (Aromatic)	3100 - 3000 (medium)
C-H Stretch (Aliphatic)	2960 - 2850 (strong)
S=O Stretch (Asymmetric and Symmetric)	1350 - 1300 and 1160 - 1120 (strong)
C=C Stretch (Aromatic)	1600 - 1450 (medium)

Synthesis of 4-tert-Butylbenzenesulfonamide

A common and efficient method for the synthesis of **4-tert-Butylbenzenesulfonamide** involves the ammonolysis of 4-tert-butylbenzenesulfonyl chloride.

Experimental Protocol

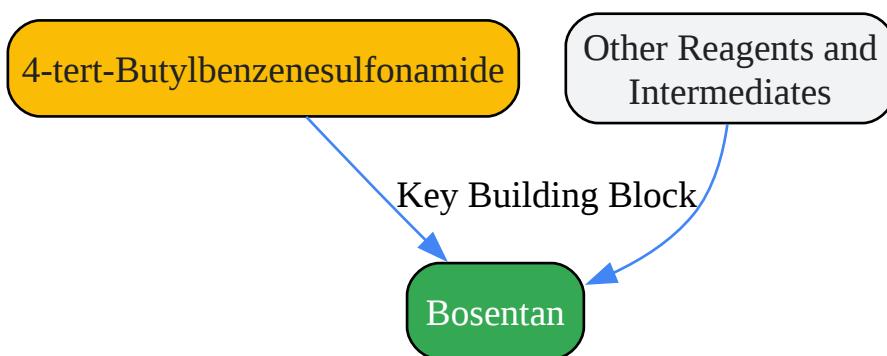
Materials:

- 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol, 2.30 g)
- Dichloromethane (100 mL)
- Concentrated ammonia (100 mmol, 50 mL, 10 equivalents)

Procedure:

- A solution of 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane is prepared in a 500 mL round-bottom flask and cooled to 0 °C in an ice bath.
- Concentrated ammonia is added slowly to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred continuously for 20 hours.
- Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.
- The resulting slurry is filtered through a Büchner funnel to afford 4-(tert-butyl)benzenesulfonamide as a white solid.
- The typical yield for this reaction is approximately 75%.[\[2\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **4-tert-Butylbenzenesulfonamide**.

Chemical Reactivity and Applications

The chemical reactivity of **4-tert-Butylbenzenesulfonamide** is primarily centered around the sulfonamide functional group and its role as a precursor in multi-step organic syntheses.

Role as a Pharmaceutical Intermediate

The most significant application of **4-tert-Butylbenzenesulfonamide** is as a key intermediate in the synthesis of Bosentan.[1] The synthesis of Bosentan involves the reaction of **4-tert-Butylbenzenesulfonamide** with other complex molecules.[1]

[Click to download full resolution via product page](#)

Caption: Role of **4-tert-Butylbenzenesulfonamide** in Bosentan synthesis.

Potential in Catalyst Design

Ongoing research is exploring the use of **4-tert-Butylbenzenesulfonamide** in the design of catalysts.[1] Specifically, it is being investigated for its potential in developing iron phthalocyanine complexes for olefin oxidation processes.[1]

Safety and Handling

4-tert-Butylbenzenesulfonamide is classified as an irritant.[3] It may cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

4-tert-Butylbenzenesulfonamide is a chemical compound with significant importance in the pharmaceutical industry, primarily as an intermediate for the synthesis of Bosentan. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a readily accessible and versatile building block for organic chemists. Further research into its applications in catalysis and materials science may unveil new opportunities for this compound.

This guide provides a foundational understanding of its core chemical properties to aid researchers and professionals in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-tert-Butylbenzenesulfonamide | 6292-59-7 [chemicalbook.com]
- 3. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b193189#4-tert-butylbenzenesulfonamide-chemical-properties\]](https://www.benchchem.com/product/b193189#4-tert-butylbenzenesulfonamide-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com